molecular formula C18H19N3OS B2451353 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide CAS No. 893969-01-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2451353
CAS No.: 893969-01-2
M. Wt: 325.43
InChI Key: PAQVYFXTNZMMSG-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . The imidazo[2,1-b]thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved by the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole . Also, they are used as an antidepressant drug (pramipexole) , antiulcer agent (nizatidine) , anti-inflammatory drug (meloxicam) , HIV/AIDS drug (ritonavir) , and cancer treatment drug (tiazofurin) .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Cytotoxic Activity Against Cancer Cells : A study by Ding et al. (2012) synthesized novel compounds with imidazo[2,1-b]thiazole scaffolds, testing their cytotoxicity against human cancer cell lines like HepG2 and MDA-MB-231. One of the compounds showed potential as an inhibitor against MDA-MB-231, indicating its utility in cancer treatment (Ding et al., 2012).

  • Antimicrobial and Antifungal Activities : Güzeldemirci et al. (2015) synthesized new hydrazone derivatives of 6-(4-nitrophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, demonstrating significant antibacterial and antifungal activities against various strains, highlighting the potential of these compounds in antimicrobial therapies (Güzeldemirci et al., 2015).

  • Anticancer Agent Potential : Karki et al. (2011) investigated imidazo[2,1-b]thiazole derivatives for their antitumor properties. Some compounds exhibited strong cytotoxicity, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).

  • Synthesis and Biological Evaluation : The study by Chandrakantha et al. (2014) focused on the synthesis and biological evaluation of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds were tested for their antibacterial and antifungal activities, showing promise in this area (Chandrakantha et al., 2014).

  • Synthesis and Crystal Structure Analysis : Begum et al. (2007) reported the synthesis and structure of a compound in the imidazo[2,1-b][1,3,4]thiadiazole family, providing insights into its crystal structure and potential pharmacological properties (Begum et al., 2007).

Future Directions

The future directions for “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological properties, these compounds could be further optimized and developed into effective therapeutic agents .

Mechanism of Action

Target of Action

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound that has been synthesized and evaluated for its anticancer activity . The primary targets of this compound are cancer cell lines, including ovarian, colon, renal, and leukemia cell lines . The compound interacts with these cells, inhibiting their growth and proliferation .

Mode of Action

The interaction of this compound with its targets results in changes that inhibit the growth of the cancer cells . The compound displays broad-spectrum antiproliferative activity against all tested cell lines . The greatest growth inhibitions were observed against specific cancer cell lines, with the compound displaying potent effects .

Biochemical Pathways

This compound affects several biochemical pathways. The compound’s mechanism of action involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps lead to the formation of the compound, which then interacts with the cancer cells to inhibit their growth .

Pharmacokinetics

The compound’s solubility and other properties suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth in various cancer cell lines . The compound displays broad-spectrum antiproliferative activity, with the greatest growth inhibitions observed against specific cancer cell lines .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h4,7-13H,1-3,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVYFXTNZMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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